(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-22(2)15-7-5-14(6-8-15)19(24)21-20-23(11-12-25-3)17-10-9-16(26-4)13-18(17)27-20/h5-10,13H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKCVRJQCGAEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole core, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(dimethylamino)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 385.48 g/mol
The compound's structure includes a dimethylamino group and a methoxyethyl substituent on the benzothiazole ring, contributing to its chemical versatility and biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
- Alkylation : Introduction of the methoxyethyl group using 2-methoxyethyl bromide under basic conditions.
- Formation of the Benzamide Linkage : Reaction with appropriate carboxylic acid derivatives to form the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Interaction : The benzo[d]thiazole core can modulate enzyme activity, potentially influencing metabolic pathways.
- Receptor Binding : The compound may interact with various receptors, leading to alterations in cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that derivatives of benzo[d]thiazole possess significant antimicrobial effects. The presence of the dimethylamino group enhances these properties by increasing solubility and bioavailability.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- In Vitro Studies : Cell line assays demonstrated that this compound inhibits proliferation in cancer cells by inducing apoptosis.
- Mechanistic Insights : The compound may activate specific pathways that lead to cell cycle arrest and programmed cell death.
Antiviral Activity
Emerging research suggests that compounds with similar structures exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses like HIV and HBV by enhancing intracellular levels of antiviral proteins such as APOBEC3G .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:
- A study on thiazole derivatives indicated promising anticancer activity, suggesting structural modifications could enhance efficacy against specific cancer types .
- Research on benzamide derivatives highlighted their ability to inhibit viral replication, paving the way for further exploration into their use as antiviral agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole | Antimicrobial |
| Compound B | Benzamide | Antiviral |
| Compound C | Thiazole | Anticancer |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzothiazole/Thiadiazole Core
The target compound differs from analogs in substituent patterns and heterocyclic systems. Key comparisons include:
Table 1: Structural and Spectral Comparison of Selected Compounds
Key Observations
Heterocyclic Core Influence :
- Thiadiazole-based analogs (e.g., Compounds 6, 8a, 4g) exhibit higher melting points (160–290°C) compared to benzothiazole derivatives (e.g., ECHEMI compounds), likely due to increased rigidity and intermolecular interactions in the thiadiazole system .
- Benzothiazole derivatives () feature enhanced π-conjugation, which may improve binding affinity in biological systems compared to thiadiazoles .
Substituent Effects: The methoxyethyl group in the target compound introduces steric bulk and ether-based solubility, contrasting with the allyl () or methyl () substituents in ECHEMI analogs. Dimethylamino groups (target compound, Compound 4g) enhance electron-donating capacity, as evidenced by IR peaks near 1638–1690 cm⁻¹ for conjugated C=O stretches .
Synthetic Pathways: Thiadiazole derivatives () are synthesized via condensation of enaminones with active methylene compounds, yielding products with high purity (70–82% yields) . Benzothiazole derivatives () likely follow similar pathways but require tailored substitutions to maintain the Z-configuration of the imine bond .
Research Implications and Gaps
- Computational Modeling : The target compound’s methoxyethyl side chain may improve pharmacokinetic properties (e.g., solubility) compared to ECHEMI analogs, warranting molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
